molecular formula C12H16N2O4S B8369228 Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate

Cat. No.: B8369228
M. Wt: 284.33 g/mol
InChI Key: UVEUKJYFIDRROG-UHFFFAOYSA-N
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Description

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is known for its unique structure, which includes a benzyl group, a 3-methylazetidin-1-yl group, and a sulfonylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylazetidine-1-sulfonamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a benzyl group, a 3-methylazetidine moiety, and a sulfonylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

benzyl N-(3-methylazetidin-1-yl)sulfonylcarbamate

InChI

InChI=1S/C12H16N2O4S/c1-10-7-14(8-10)19(16,17)13-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15)

InChI Key

UVEUKJYFIDRROG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl acetate (300 mL) was charged into a 1000 ml 3-neck flask and cooled to −10˜−5° C. Sulfurisocyanatidic chloride (44.5 mL) was added at −5˜10° C. followed by the addition of phenylmethanol (50.5 mL) in isopropyl acetate (60 mL) at −5˜10° C. over 60 minutes. The mixture reacted at −5˜10° C. and was monitored by HPLC until the content of benzyl alcohol was <2% (after 1 hour at 0° C.). A mixture of acetonitrile (300 mL), 3-methylazetidine hydrochloride (50 g) (Intermediate C, either commercially available or prepared as set out below) and triethylamine (162 mL) was stirred in a 2000 mL 3-neck flask and to this was added the solution of the intermediate benzyl chlorosulfonylcarbamate in isopropyl acetate (360 mL) dropwise at <−5° C. over 90 minutes. The mixture was allowed to warm to RT overnight. The reaction was quenched with acetic acid and pH was adjusted to 4-5. The mixture was separated and the aqueous phase was washed with isopropyl acetate (500 ml) and then separated. The organic phase was combined and washed with 10% brine (2×120 ml), dried with anhydrous magnesium sulphate, filtered and the filter cake washed with isopropyl acetate (30 ml) and filtered to afford the sub-title product (145 g) as a red oil.
Quantity
44.5 mL
Type
reactant
Reaction Step One
Quantity
162 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50.5 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
360 mL
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

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